9-(4-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Description
Properties
Molecular Formula |
C17H14ClN5O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-11-(2-hydroxyethyl)-5-methyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C17H14ClN5O2/c1-10-19-17-20-13-6-7-22(8-9-24)16(25)14(13)15(23(17)21-10)11-2-4-12(18)5-3-11/h2-7,24H,8-9H2,1H3 |
InChI Key |
QGDLGEATJUCASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)CCO)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Pyrimidine and Triazole Precursors
The foundational approach involves the condensation of a pyrimidine derivative with a triazole-containing intermediate. For example, 4-chloro-2-methylpyrido[4,3-d]pyrimidine is reacted with 1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile at reflux (80–90°C) for 6–8 hours. The hydroxyethyl group is introduced via nucleophilic substitution using 2-bromoethanol under alkaline conditions, yielding the 7-(2-hydroxyethyl) substituent.
Key Reaction Parameters :
Cyclization of Aminopyridine Intermediates
An alternative route involves cyclizing 5-amino-4-(4-chlorophenyl)pyridine-3-carboxylate with methyl hydrazinecarboxylate in acetic acid. The reaction proceeds via intramolecular cyclocondensation at 120°C for 12 hours, forming the triazolo-pyrimidine core. Subsequent alkylation with 2-chloroethanol in tetrahydrofuran (THF) using sodium hydride (NaH) as a base introduces the hydroxyethyl group.
Optimization Insights :
-
Prolonged reaction times (>15 hours) reduce yields due to decomposition.
-
Substituting NaH with potassium tert-butoxide (t-BuOK) increases alkylation efficiency (yield: 60–65%).
Advanced Functionalization Techniques
Palladium-Catalyzed Cross-Coupling
The 4-chlorophenyl group is introduced via Suzuki-Miyaura coupling using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as catalysts. A boronic ester derivative of chlorobenzene reacts with the pyrido-triazolo intermediate in a mixture of 1,4-dioxane and water (3:1) at 90°C for 8 hours.
Data Table 1: Cross-Coupling Conditions and Outcomes
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 1,4-Dioxane | 90 | 72 | 98 |
| PdCl₂(dppf)/K₃PO₄ | Toluene | 100 | 68 | 95 |
Hydroxyethyl Group Installation
The 2-hydroxyethyl side chain is appended via a two-step process:
-
Bromination : Treatment of 7-methylpyrido-triazolo-pyrimidine with N-bromosuccinimide (NBS) in DMF at 0°C generates the 7-bromomethyl intermediate.
-
Nucleophilic Substitution : Reaction with ethylene glycol in the presence of NaH (THF, 50°C) affords the hydroxyethyl derivative.
Critical Notes :
-
Excess NBS leads to di-bromination, complicating purification.
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms purity >98%.
Data Table 2: Spectral Characterization
| Technique | Key Data (δ in ppm or cm⁻¹) | Source |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | 2.45 (s, 3H, CH₃), 3.80 (t, 2H, -OCH₂), 4.60 (t, 2H, -CH₂OH) | |
| IR (KBr) | 3350 (O-H), 1650 (C=N), 1550 (C=C) | |
| MS (ESI+) | m/z 354.1 [M+H]⁺ |
Challenges and Mitigation Strategies
By-Product Formation
Side reactions during cyclization include over-alkylation at N-5 of the triazole ring. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses this pathway, improving regioselectivity.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate isolation. Switching to toluene/water biphasic systems in later stages simplifies workup.
Scalability and Industrial Feasibility
Pilot-scale batches (1 kg) achieved 50% overall yield using continuous flow reactors for the condensation step, reducing reaction time from 8 hours to 30 minutes. Environmental impact assessments favor ethanol over DMF due to lower toxicity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes substitution reactions under specific conditions. The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic displacement.
Hydroxyethyl Group Transformations
The 2-hydroxyethyl side chain participates in oxidation, esterification, and etherification:
Condensation and Cyclization Reactions
The triazolo-pyrimidine core facilitates ring-expansion reactions:
Redox Reactions
Reduction/oxidation of the heterocyclic system modulates electronic properties:
| Reaction Type | Reagents/Conditions | Product | Key Findings | Sources |
|---|---|---|---|---|
| Pyrimidine Reduction | H₂, Pd/C, EtOH, 50 psi | Dihydro-pyrido-triazole | Saturated analog shows 40% reduced kinase inhibition activity. | |
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | N-oxide derivative | Increased solubility (2.8 mg/mL → 9.1 mg/mL in PBS). |
Acid/Base-Mediated Reactions
Protonation/deprotonation alters reactivity at nitrogen centers:
Structural Reactivity Insights
-
4-Chlorophenyl Group : Directs electrophilic substitution to the meta position (Hammett σₚ = +0.23).
-
Hydroxyethyl Chain : Steric effects limit reactivity at C7; preferential oxidation over adjacent methyl groups.
-
Triazole Nitrogen : pKa ≈ 4.2 enables protonation in acidic environments, enhancing solubility .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines as promising anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines including:
- Hepatic cancer (HepG-2)
- Prostate cancer (PC-3)
- Colon cancer (HCT-116)
- Breast cancer (MCF-7)
- Lung cancer (A-549)
For instance, derivatives of this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin in certain cell lines. Specifically, one derivative showed an IC50 of 0.3 µM against HepG-2 cells compared to doxorubicin's IC50 of 0.6 µM .
Kinase Inhibition
The compound has also been identified as a potent inhibitor of various kinases involved in cancer progression:
- Kinase Targets : Notable kinases inhibited by derivatives of this compound include:
- Platelet-derived growth factor receptor beta (PDGFRβ)
- Epidermal growth factor receptor (EGFR)
- Cyclin-dependent kinase 4 (CDK4)
In a study assessing kinase inhibition, a derivative demonstrated over 80% inhibition at a concentration of 25 nM against EGFR kinase, indicating its potential as a targeted therapeutic agent .
Antibacterial Activity
Apart from anticancer properties, the compound has shown antibacterial activity:
- Mechanism : The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Efficacy : In vitro tests against various bacterial strains have indicated that certain derivatives possess significant antibacterial properties comparable to established antibiotics.
Case Study 1: Antitumor Activity
A comprehensive study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor activity of several pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against breast and prostate cancer cell lines .
Case Study 2: Kinase Inhibition Profile
Research conducted on the kinase inhibition profile revealed that specific derivatives not only inhibited EGFR but also showed promising results against CDK4 and PDGFRβ. This suggests that such compounds could be developed into multi-targeted therapies for cancer treatment .
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features and Substituent Comparisons
Key Observations :
- Hydroxyethyl vs.
- Thieno vs. Pyrido Fusion: Thieno-fused analogs (e.g., Compound 5) exhibit altered electronic properties due to sulfur’s electronegativity, which may reduce metabolic stability compared to pyrido-fused systems .
- Chlorophenyl vs.
Physicochemical and Computational Insights
- Quantum Chemical Parameters : Pyrazolo-triazolopyrimidine analogs (e.g., C1 and C2 in ) with trichloromethyl or hydroxyphenyl substituents show distinct HOMO-LUMO gaps, correlating with reactivity and inhibitor efficacy . Similar computational studies on the target compound are lacking but could predict its electrochemical behavior.
- Spectroscopic Characterization: While the target compound’s spectral data are unavailable, analogs like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) in were characterized via ¹H/¹³C NMR, IR, and HRMS, suggesting methodologies applicable to the target compound .
Biological Activity
The compound 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzothiazole moiety, a pyrazole ring, and a pyrrolidine dione, contributing to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial effects against several bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were found to be lower than those of standard antibiotics, suggesting enhanced potency .
- A study demonstrated that derivatives of this compound displayed activity comparable to existing antibacterial agents, with MIC values ranging from 0.5 to 4 μg/mL .
Anticancer Properties
The anticancer potential of the compound has been explored in various cancer cell lines:
- In vitro assays revealed that the compound induces apoptosis in human cancer cells through the activation of caspase pathways .
- The compound showed selective toxicity towards cancer cells with IC50 values ranging from 5 to 15 μM, indicating a promising therapeutic index .
Anti-inflammatory Effects
The anti-inflammatory activity was assessed using various in vitro models:
- The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
- Its anti-inflammatory mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Significant activity against S. aureus (MIC: 0.5 μg/mL) |
| Study 2 | Anticancer | Induced apoptosis in cancer cells (IC50: 10 μM) |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha levels by 70% in vitro |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways in cancer cells by activating pro-apoptotic factors.
- Cytokine Modulation : It modulates inflammatory cytokine production through interference with NF-kB signaling.
Q & A
Q. Example Protocol :
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.8–3.0 ppm) and carbon signals to confirm substituent positions .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]+ calculated for C20H17ClN5O2: 394.1065, observed: 394.1068) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH/OH stretches at 3200–3500 cm⁻¹) .
- Elemental Analysis : Confirm purity (e.g., C: 49.30% calculated vs. 49.27% observed) .
Advanced: How can researchers resolve contradictions in NMR or mass spectrometry data during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions. For example, HMBC can confirm connectivity between the hydroxyethyl group and the pyrimidinone core .
- Isotopic Labeling : Use deuterated analogs to track proton environments in complex spectra .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positioning .
- Parallel Synthesis : Compare synthetic intermediates (e.g., methyl vs. ethyl analogs) to isolate spectral discrepancies .
Advanced: What computational strategies predict the biological activity or reactivity of triazolo-pyrimidinone derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, a low LUMO energy (-1.5 eV) suggests reactivity toward nucleophilic attack .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or receptors) using software like AutoDock. A docking score ≤ -8.0 kcal/mol indicates strong binding affinity .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to optimize lead compounds .
Basic: What are common impurities in the synthesis of this compound, and how are they controlled?
Answer:
- Byproducts : Incomplete cyclization (e.g., open-chain intermediates) or regioisomers due to competing reaction pathways .
- Detection Methods :
- Mitigation : Optimize reaction stoichiometry (e.g., 1.2 equivalents of CDI to ensure complete activation) .
Advanced: How does the 4-chlorophenyl substituent influence the compound’s physicochemical properties compared to other aryl groups?
Answer:
- Lipophilicity : The 4-chlorophenyl group increases logP by ~1.5 units compared to unsubstituted phenyl, enhancing membrane permeability .
- Electronic Effects : The electron-withdrawing Cl group stabilizes the pyrimidinone ring, reducing susceptibility to hydrolysis (t1/2 > 48 hours at pH 7.4 vs. t1/2 < 24 hours for 4-methylphenyl analogs) .
- Crystallinity : Chlorine’s heavy atom effect improves crystal packing, as seen in higher melting points (232–234°C vs. 210–215°C for methoxy derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
